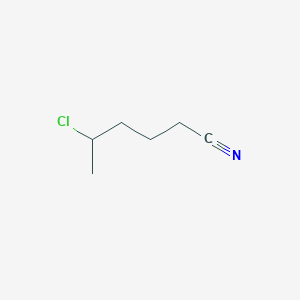
5-Chlorohexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Chlorohexanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 5-chlorohexane with sodium or potassium cyanide in ethanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using halogenoalkanes and cyanide salts under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorohexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to form 5-chlorohexanoic acid.
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) yields 5-chlorohexylamine.
Substitution: The cyano group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 5-Chlorohexanoic acid.
Reduction: 5-Chlorohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chlorohexanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-chlorohexanenitrile primarily involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Hexanenitrile: Similar structure but lacks the chlorine atom.
5-Hexenenitrile: Contains a double bond in the carbon chain.
Uniqueness: 5-Chlorohexanenitrile is unique due to the presence of both a cyano group and a chlorine atom, which imparts distinct reactivity and properties compared to other nitriles .
Propiedades
Número CAS |
88725-91-1 |
|---|---|
Fórmula molecular |
C6H10ClN |
Peso molecular |
131.60 g/mol |
Nombre IUPAC |
5-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-6(7)4-2-3-5-8/h6H,2-4H2,1H3 |
Clave InChI |
SZCJOOWEDCCREW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
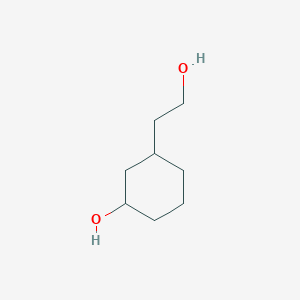
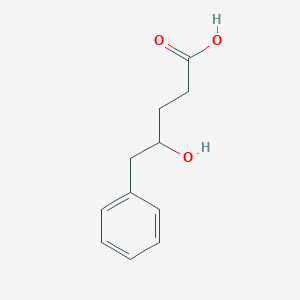
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
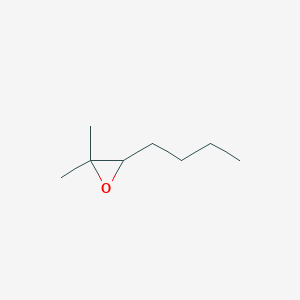
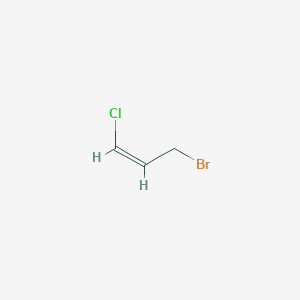
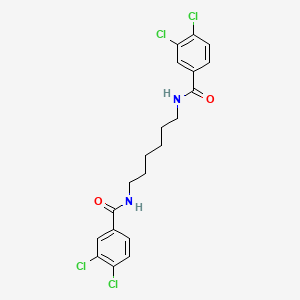
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
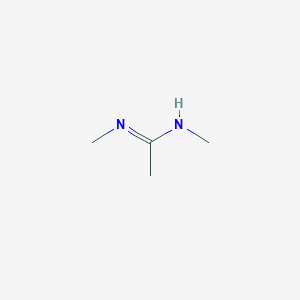
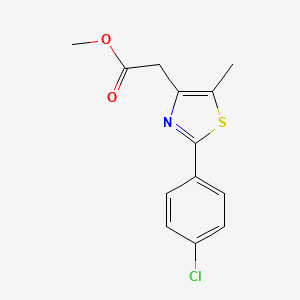
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

